molecular formula C20H18N6OS B2671298 N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-61-4

N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2671298
CAS No.: 863459-61-4
M. Wt: 390.47
InChI Key: FRVTUOFDACMKGW-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazolopyrimidines can generally be synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates .


Molecular Structure Analysis

The compound contains a triazolopyrimidine core, which is a bicyclic structure containing a triazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions due to the presence of multiple reactive sites. For example, the nitrogen atoms in the triazole moiety can actively contribute to binding to the active site of enzymes .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety for potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underscores the compound's relevance in developing new agrochemical agents (Fadda et al., 2017).

Antimicrobial and Antitumor Agents

Said et al. (2004) investigated thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives for antimicrobial and antitumor properties, highlighting the compound's potential in pharmacological applications (Said et al., 2004).

Synthesis Methods

A method for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in a water medium, utilizing thiamine hydrochloride as a catalyst, was developed by Liu et al. (2012), indicating an environmentally benign approach to producing these compounds (Liu et al., 2012).

Environmental and Ecological Impact

The synthesis and characterization of sulfonamide thiazole derivatives for potential insecticidal use against Spodoptera littoralis by Soliman et al. (2020) demonstrate the compound's utility in addressing agricultural pests while assessing its environmental impact (Soliman et al., 2020).

Future Directions

Triazolopyrimidines and their derivatives are a topic of ongoing research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicinal chemistry .

Properties

IUPAC Name

N-benzyl-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-14-7-9-16(10-8-14)26-19-18(24-25-26)20(23-13-22-19)28-12-17(27)21-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVTUOFDACMKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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